molecular formula C14H14N4 B11873642 4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline CAS No. 80675-86-1

4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline

Cat. No.: B11873642
CAS No.: 80675-86-1
M. Wt: 238.29 g/mol
InChI Key: QRSRSIXHIADPJG-UHFFFAOYSA-N
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Description

4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline is a heterocyclic compound that features an imidazo[4,5-c]pyridine core fused with an aniline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[4,5-c]pyridine scaffold is known for its biological activity, making it a valuable structure in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the coupling reactions and employing more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: N-oxides of the imidazo[4,5-c]pyridine ring.

    Reduction: Reduced forms of the imidazo[4,5-c]pyridine ring.

    Substitution: Halogenated derivatives of the aniline moiety.

Mechanism of Action

The mechanism of action of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazo[4,5-c]pyridin-2-yl)aniline
  • 4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylaniline
  • 4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-diethyl-aniline

Uniqueness

4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological assays and material applications compared to its analogs .

Biological Activity

4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antitumor, antibacterial, and antiviral activities, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H13N3\text{C}_{12}\text{H}_{13}\text{N}_{3}

This compound features an imidazopyridine core linked to a dimethylaniline moiety, which is crucial for its biological activity.

Antitumor Activity

Research indicates that imidazopyridine derivatives exhibit notable antitumor properties. In vitro studies have demonstrated that compounds similar to this compound show selective antiproliferative effects against various human cancer cell lines. For instance:

  • Cell Lines Tested : LN-229 (glioblastoma), HCT-116 (colorectal carcinoma), NCI-H460 (lung carcinoma).
  • IC50 Values : Some derivatives have shown IC50 values in the low micromolar range, indicating potent activity against cancer cells .
CompoundCell LineIC50 (µM)
Compound AHCT-1160.4
Compound BNCI-H4600.7
This compoundLN-229TBD

Antibacterial Activity

The antibacterial efficacy of imidazopyridine derivatives is less pronounced compared to their antitumor properties. While some derivatives have shown activity against Gram-positive and Gram-negative bacteria, this compound has not been extensively tested for antibacterial effects. However, related compounds have demonstrated moderate activity against strains such as E. coli .

Antiviral Activity

Imidazopyridine derivatives are also being explored for their antiviral activity. Preliminary studies suggest that these compounds may inhibit various viral mechanisms, although specific data on this compound is limited. The antiviral potential is attributed to their ability to interact with viral proteins or host cell pathways .

The mechanisms underlying the biological activities of imidazopyridine derivatives are multifaceted:

  • Inhibition of Enzymatic Activity : Many imidazopyridine compounds act by inhibiting key enzymes involved in cancer cell proliferation.
  • Interference with DNA/RNA Synthesis : Some derivatives may disrupt nucleic acid synthesis, leading to impaired replication in both cancerous and viral cells.
  • Apoptosis Induction : Certain compounds have been shown to trigger apoptotic pathways in cancer cells, promoting cell death .

Case Studies

Several studies have highlighted the therapeutic potential of imidazopyridine derivatives:

  • Study on Anticancer Properties : A study evaluated a series of imidazopyridines for their anticancer effects against multiple cell lines and found that specific substitutions significantly enhanced potency.
  • Antiviral Screening : Another investigation into the antiviral properties revealed that certain derivatives inhibited viral replication in vitro, suggesting further exploration into their use as antiviral agents .

Properties

CAS No.

80675-86-1

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

4-(3H-imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline

InChI

InChI=1S/C14H14N4/c1-18(2)11-5-3-10(4-6-11)14-16-12-7-8-15-9-13(12)17-14/h3-9H,1-2H3,(H,16,17)

InChI Key

QRSRSIXHIADPJG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=NC=C3

Origin of Product

United States

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